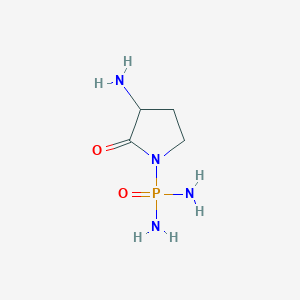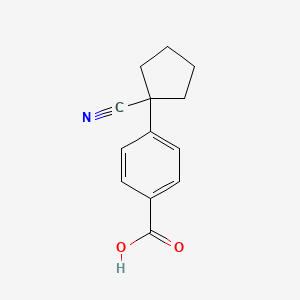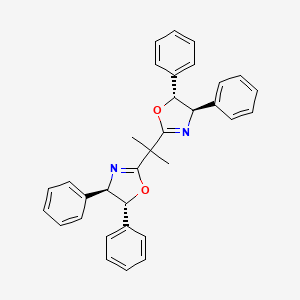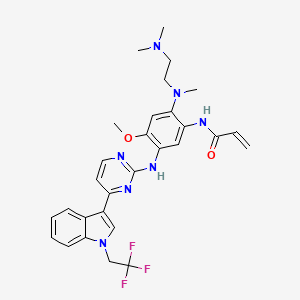
N-(5-Bromoquinoxalin-6-yl)cyanamide
Übersicht
Beschreibung
N-(5-Bromoquinoxalin-6-yl)cyanamide is a chemical compound with the molecular formula C9H5BrN4 and a molecular weight of 249.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a quinoxaline ring, which is further connected to a cyanamide group. It is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
(5-Bromo-6-quinoxalinyl)cyanamide, also known as N-(5-Bromoquinoxalin-6-yl)cyanamide or Cyanamide, (5-bromo-6-quinoxalinyl)-(9CI), is a reactant in the synthesis of Brimondine , an α2-Adrenoceptor agonist . The primary targets of this compound are therefore likely to be α2-Adrenoceptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(5-Bromoquinoxalin-6-yl)cyanamide can be synthesized through the reaction of 5-bromoquinoxalin-6-amine with cyanamide in the presence of hydrochloric acid in refluxing dioxane . The reaction conditions typically involve maintaining the reaction mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromoquinoxalin-6-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoxaline ring can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenyl cyanate and potassium hydride in tetrahydrofuran can be used for substitution reactions.
Cyclization Reactions: Reagents like ethyl glycinate in refluxing ethanol are used for cyclization reactions.
Major Products Formed
Substitution Reactions: Products such as N-(5-bromoquinoxalin-6-yl)carbamic acid phenyl ester can be formed.
Cyclization Reactions: Products like 2-(5-bromoquinoxalin-6-imino)imidazolidin-4-one can be formed.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromoquinoxalin-6-yl)cyanamide is utilized in various scientific research fields, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-6-quinoxalinyl)cyanamide: This compound is closely related and is also used in the synthesis of Brimonidine.
N-(5-Bromoquinoxalin-6-yl)guanidine: Another similar compound used in various chemical reactions.
Uniqueness
N-(5-Bromoquinoxalin-6-yl)cyanamide is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the cyanamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
(5-bromoquinoxalin-6-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNRNAIKQPMCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)
![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)




![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)

